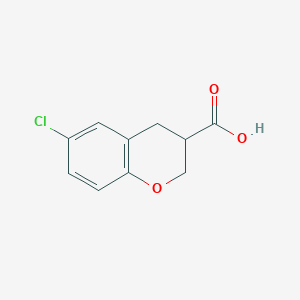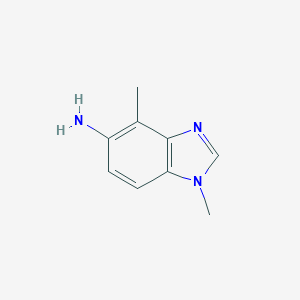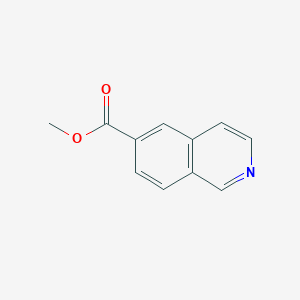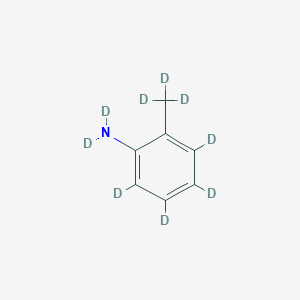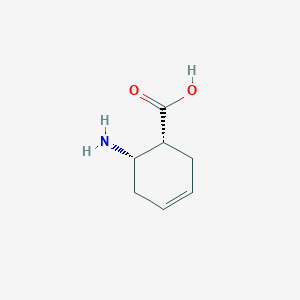![molecular formula C10H10N2O2 B068485 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one CAS No. 163120-48-7](/img/structure/B68485.png)
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, also known as MIM-1, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. MIM-1 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis.
作用机制
The mechanism of action of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and its interaction with p53 leads to the degradation of p53 and the inhibition of its transcriptional activity. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one binds to the MDM2 protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have demonstrated that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one can inhibit the growth of tumors in mouse models of cancer.
实验室实验的优点和局限性
One advantage of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this pathway in cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in biological studies. One limitation of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. One direction is the development of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one analogs with improved solubility and potency. Another direction is the investigation of the combination of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the MDM2-p53 pathway in cancer cells and its regulation by 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one could lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. It targets the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo, and it has several advantages for use in biological studies. The study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one and the MDM2-p53 pathway could lead to the development of new and improved cancer therapies.
科学研究应用
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and the disruption of this pathway has been shown to inhibit the growth of cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to bind to the MDM2 protein and prevent its interaction with p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
属性
CAS 编号 |
163120-48-7 |
|---|---|
产品名称 |
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13) |
InChI 键 |
KZFGXXFMXUKRAK-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
规范 SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
同义词 |
Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


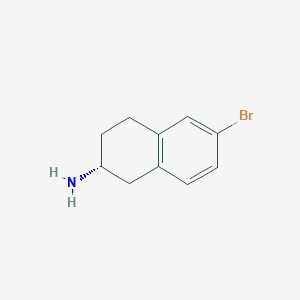
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)



